6-Chloro-8-methylquinolin-5-amine
Overview
Description
6-Chloro-8-methylquinolin-5-amine is a compound with the molecular formula C10H9ClN2. It has a molecular weight of 192.64 g/mol . This compound is used for proteomics research .
Molecular Structure Analysis
The IUPAC name for this compound is 6-chloro-8-methylquinolin-5-amine. The InChI code is InChI=1S/C10H9ClN2/c1-6-5-8(11)9(12)7-3-2-4-13-10(6)7/h2-5H,12H2,1H3 and the InChIKey is XRRXXLJYPHYOLT-UHFFFAOYSA-N . The canonical SMILES structure is CC1=CC(=C(C2=C1N=CC=C2)N)Cl .Physical And Chemical Properties Analysis
The compound has a molecular weight of 192.64 g/mol and an exact mass of 192.0454260 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 and a topological polar surface area of 38.9 Ų . The compound’s complexity, as computed by Cactvs, is 186 .Scientific Research Applications
Antimicrobial Applications
Research has demonstrated the effectiveness of derivatives of 6-Chloro-8-methylquinolin-5-amine in antimicrobial applications. For instance, secondary and tertiary amines bearing the 2-chloro-6-methylquinoline moiety have been synthesized and shown promising antifungal and antibacterial activities against several strains, including Aspergillus niger, Aspergillus flavus, and Escherichia coli (Kumar et al., 2011). This indicates the compound's potential in developing new antimicrobial agents.
Anticancer Applications
Derivatives of 6-Chloro-8-methylquinolin-5-amine have also been investigated for their anticancer properties. For example, novel purine-based compounds, incorporating the quinoline moiety, demonstrated cytotoxic activity against NCI-60 cell lines, highlighting their potential as anticancer agents (Kapadiya & Khunt, 2018). Another study on 2,4-Dichloro-6-methylquinoline, a related derivative, showed cytotoxic and apoptotic activity on human oral carcinoma cell lines, suggesting its development as a potent anticancer agent (Somvanshi et al., 2008).
Chemical Sensor Applications
The luminescent properties of metal ion complexes of 5-Chloro-8-hydroxyquinoline, a related compound, have been studied for their pH-dependent behavior, indicating potential applications as chemosensors for metal ions (Prodi et al., 2001). This research underscores the versatility of quinoline derivatives in developing sensors and indicators for environmental and biological monitoring.
Future Directions
properties
IUPAC Name |
6-chloro-8-methylquinolin-5-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-5-8(11)9(12)7-3-2-4-13-10(6)7/h2-5H,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRXXLJYPHYOLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1N=CC=C2)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901298867 | |
Record name | 6-Chloro-8-methyl-5-quinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901298867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-8-methylquinolin-5-amine | |
CAS RN |
50358-37-7 | |
Record name | 6-Chloro-8-methyl-5-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50358-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-8-methyl-5-quinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901298867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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